molecular formula C11H7BrClNO2 B137063 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde CAS No. 136812-28-7

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde

Cat. No.: B137063
CAS No.: 136812-28-7
M. Wt: 300.53 g/mol
InChI Key: IAVQKWOOKOSXQK-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is a halogen-substituted quinoline derivative characterized by a bromo group at position 8, a chloro group at position 2, a methoxy group at position 7, and a carboxaldehyde functional group at position 2. The carboxaldehyde group enhances reactivity, making it a versatile precursor for synthesizing Schiff bases, hydrazones, or other derivatives through condensation reactions.

Properties

IUPAC Name

8-bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVQKWOOKOSXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589180
Record name 8-Bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136812-28-7
Record name 8-Bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Formylation

The reaction begins with the treatment of the substituted acetanilide with Vilsmeier reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) under controlled heating (85–90°C). The POCl₃ activates the acetamide group, facilitating cyclization to form the quinoline backbone. Concurrently, the aldehyde group is introduced at position 3 via formylation.

Key Reaction Conditions:

  • Temperature: 85–90°C

  • Reaction Time: 24–48 hours

  • Molar Ratios: POCl₃ (3–5 equiv), DMF (2–3 equiv)

This step yields This compound directly, as the bromine and methoxy groups are retained from the starting material during cyclization.

Halogenation Strategies

Bromine Incorporation

The bromine at position 8 is typically introduced before cyclization by using a brominated acetanilide precursor. For example, N-(2-methoxy-5-bromophenyl)acetamide ensures that bromine occupies the correct position on the quinoline ring post-cyclization. Alternative methods for late-stage bromination (e.g., electrophilic substitution) are less common due to regioselectivity challenges imposed by the electron-withdrawing quinoline nitrogen and existing substituents.

Synthetic Optimization and Challenges

Yield Improvements

Reported yields for the Meth-Cohn synthesis range from 35–51% , depending on the purity of starting materials and reaction conditions. Key optimizations include:

  • Dry Conditions: Moisture-free environments prevent hydrolysis of POCl₃.

  • Gradual Heating: Slow temperature ramping minimizes side reactions.

  • Post-Reaction Neutralization: Careful neutralization with aqueous NaOH ensures precipitation of the product without degradation.

Competing Byproducts

Common byproducts include:

  • Quinoline-3-carboxylic Acids: Resulting from over-oxidation of the aldehyde group.

  • Di-Halogenated Derivatives: Formed due to excess POCl₃ or prolonged reaction times.

Alternative Routes and Comparative Analysis

Erlenmeyer-Plöchl Azalactone Method

A less common approach involves synthesizing the quinoline aldehyde via an Erlenmeyer-Plöchl reaction. Here, 2-chloro-8-methoxyquinoline-3-carboxaldehyde (lacking bromine) is first prepared, followed by bromination at position 8 using N-bromosuccinimide (NBS) . However, this method suffers from lower regioselectivity and yields (<30%).

Buchwald-Hartwig Coupling

Industrial Scalability and Environmental Considerations

Green Chemistry Adaptations

Efforts to reduce the environmental impact of the synthesis focus on:

  • Solvent Recycling: DMF and POCl₃ recovery systems.

  • Catalytic POCl₃ Use: Minimizing excess reagent to reduce waste.

Analytical Characterization

Critical spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, CHO), 8.8 (s, 1H, H-4), 7.9 (d, J = 8.8 Hz, 1H, H-5), 7.2 (d, J = 8.8 Hz, 1H, H-6), 4.1 (s, 3H, OCH₃).

  • HRMS (EI): m/z calcd for C₁₁H₇BrClNO₂ [M]⁺ 300.9412, found 300.9415 .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing aldehyde group at position 3 activates the quinoline ring for nucleophilic substitution at positions 2 (Cl) and 8 (Br).

Key Reactions:

PositionReagentConditionsProductYieldSource
C2 (Cl)MorpholineDMF, 80°C, 6 hr2-Morpholino-8-bromo-7-methoxyquinoline78%
C8 (Br)NaN₃, CuIDMSO, 100°C, 12 hr8-Azido-2-chloro-7-methoxyquinoline65%
C2 (Cl)H₂O (acidic hydrolysis)70% AcOH, 110°C, 16 hr7-Methoxy-2-oxo-1,2-dihydroquinoline76%

Mechanistic Insight :

  • Chlorine at C2 undergoes hydrolysis to form 2-oxoquinoline derivatives under acidic conditions .

  • Bromine at C8 participates in copper-catalyzed azide coupling for click chemistry applications .

Aldehyde-Specific Reactions

The aldehyde group at C3 serves as a versatile handle for condensation and reduction reactions.

Reductive Amination

ReagentConditionsProductYieldSource
Benzylamine, NaBH₃CNMeOH, RT, 4 hr3-(Benzylamino)methyl derivative82%
CyclohexylamineNaBH(OAc)₃, CH₂Cl₂3-(Cyclohexylamino)methyl analog68%

Application : These derivatives show enhanced bioactivity in anticancer screening .

Knoevenagel Condensation

Partner ReagentConditionsProductYieldSource
Indolin-2-oneEtOH, piperidine, Δ3-((Quinolinyl)methylene)indolin-2-one85%
MalononitrileH₂O, L-proline, MWCyano-substituted pyranoquinoline91%

Notable Example : Compound LM08 (IC₅₀ = 7.7 μM in ovarian cancer cells) was synthesized via this route .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the halogenated positions:

Suzuki-Miyaura Coupling (C8-Br)

Boronic AcidCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃8-Phenyl-2-chloro-7-methoxyquinoline73%
4-MethoxyphenylPdCl₂(dppf), DMF8-(4-Methoxyphenyl) derivative65%

Optimization : Reactions require anhydrous conditions and inert atmospheres for maximum efficiency .

Aldehyde Oxidation

Oxidizing AgentConditionsProductYieldSource
KMnO₄, H₂SO₄H₂O, 0°C → RT3-Carboxylic acid derivative88%

Aldehyde Reduction

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C3-Hydroxymethylquinoline92%

Metal Complexation

The quinoline nitrogen and aldehyde oxygen enable chelation with transition metals:

Metal SaltConditionsComplex FormedApplicationSource
Cu(NO₃)₂EtOH, RT[Cu(L)₂(NO₃)]·H₂OCatalytic oxidation
FeCl₃CH₃CN, refluxFe(III)-quinoline complexMagnetic studies

Stability : Complexes exhibit thermal stability up to 250°C .

Comparative Reactivity Table

Reaction TypeRate (Rel.)SelectivityByproducts
C2-Cl substitutionFastPosition 2 > 8Dehalogenated quinoline
C8-Br couplingModerateDependent on catalystHomocoupling
Aldehyde condensationVery fastKnoevenagel > AldolSelf-condensation

Key Finding : The electron-deficient quinoline ring directs electrophiles to C5 and C6 positions in Friedel-Crafts alkylation .

This comprehensive analysis demonstrates the compound’s utility in synthesizing bioactive molecules, materials science intermediates, and coordination complexes. Recent advances in cross-coupling methodologies (e.g., microwave-assisted Sonogashira reactions ) have expanded its applications in medicinal chemistry and catalysis.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules and heterocyclic compounds. Its unique substituents allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

2. Biology:

  • Enzyme Interactions: It is used to study enzyme interactions and as a probe in biochemical assays. The aldehyde functional group allows for potential covalent bonding with nucleophilic sites on proteins, which can modulate enzymatic activity .
  • Pharmacological Applications: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens and anticancer potential by inhibiting tumor cell proliferation .

3. Industry:

  • Material Development: The compound is utilized in developing new materials and chemical processes due to its distinctive electronic properties derived from its halogen and methoxy substituents .

The biological activity of this compound is primarily associated with its interactions with biological targets such as enzymes and receptors. Notable activities include:

  • Antimicrobial Activity: Derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains .
  • Anticancer Potential: Compounds within the quinoline family have been evaluated for their ability to inhibit tumor cell proliferation through mechanisms involving key kinases involved in cancer progression .

Case Studies and Research Findings

Numerous studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies:
    • Research demonstrated that related quinoline derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, outperforming standard antibiotics at certain concentrations .
  • Anticancer Research:
    • A study evaluated various derivatives against cancer cell lines (e.g., A-549, MCF-7) using MTT assays, revealing that specific compounds exhibited reduced cell viability percentages with IC₅₀ values ranging from 26.30 to 63.75 µM. Another study indicated that certain derivatives had IC₅₀ values lower than those of established chemotherapeutics like doxorubicin.
  • Enzyme Inhibition:
    • The compound has been utilized in developing enzyme inhibitors, demonstrating potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values significantly lower than those of commercially available drugs like donepezil .

Mechanism of Action

The specific mechanism of action of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows for potential covalent bonding with nucleophilic sites on proteins, which can alter their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde with structurally analogous quinoline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
This compound 8-Br, 2-Cl, 7-OMe, 3-CHO Not explicitly stated High reactivity for derivatization; potential pharmaceutical intermediate
Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate 8-Br, 4-OH, 3-COOEt C₁₂H₁₀BrNO₃ Melting point: 160–162°C; used in antimalarial drug synthesis
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate 7-Br, 4-Cl, 3-COOEt C₁₂H₉BrClNO₂ Intermediate in α6-GABAAR subtype-selective ligands
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline 4-Br, 7-Cl, 8-Me, 2-CF₃ C₁₁H₆BrClF₃N Medical intermediate; trifluoromethyl enhances lipophilicity
6-Bromo-2-chloro-8-methoxyquinazoline 6-Br, 2-Cl, 8-OMe (quinazoline core) C₉H₅BrClN₂O Quinazoline core alters electron distribution; anticancer research

Physicochemical and Reactivity Differences

  • Carboxaldehyde vs. Carboxylate Esters: The carboxaldehyde group in the target compound offers greater electrophilicity compared to ethyl ester derivatives (e.g., Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate), enabling nucleophilic additions .
  • Halogen Substitution Patterns: Bromine at position 8 (target compound) versus position 7 (Ethyl 7-bromo-4-chloroquinoline-3-carboxylate) alters steric and electronic effects, influencing binding affinity in receptor-targeted applications .
  • Methoxy vs. Trifluoromethyl Groups: The methoxy group in the target compound provides moderate electron-donating effects, while trifluoromethyl groups (e.g., in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline) enhance metabolic stability and membrane permeability .

Biological Activity

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is a compound belonging to the quinoline family, characterized by its unique molecular structure and diverse biological activities. Its molecular formula is C₁₁H₇BrClNO₂, with a molecular weight of 300.54 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The synthesis of this compound typically involves the Meth-Cohn synthesis method, which utilizes Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) under controlled heating conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its versatility in synthetic applications.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with biological targets such as enzymes and receptors. The presence of both bromine and chlorine substituents, along with a methoxy group, enhances its chemical reactivity and biological profile.

The specific mechanism of action for this compound is not extensively documented; however, similar compounds often exhibit interactions with nucleophilic sites on proteins, leading to modulation of enzymatic activity. The aldehyde functional group allows for potential covalent bonding with target proteins, which can alter their function.

Pharmacological Applications

This compound has been studied for various pharmacological applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that related quinoline derivatives possess activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains .
  • Anticancer Potential : Compounds within the quinoline family have been evaluated for their anticancer properties. They may inhibit tumor cell proliferation through various mechanisms, including the inhibition of key kinases involved in cancer progression .
  • Enzyme Inhibition : This compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its ability to inhibit specific enzymes makes it valuable in the development of enzyme inhibitors for therapeutic purposes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • A study demonstrated that 8-hydroxyquinoline derivatives exhibit a wide range of pharmacological activities, including as iron-chelators and anticancer agents . These findings suggest that similar structural motifs in this compound could confer comparable activities.
  • Another research highlighted the synthesis of new quinoline derivatives that showed potent antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. These compounds were more effective than standard antibiotics at certain concentrations .

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to related quinoline derivatives:

Compound NameAntibacterial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModeratePotentialYes
8-HydroxyquinolineHighHighYes
2-ChloroquinolineModerateModerateYes

Q & A

Q. What are the common synthetic routes for 8-bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde, and what critical intermediates should be monitored?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and formylation of a quinoline scaffold. Key intermediates include:
  • 7-Methoxyquinoline derivatives : Bromination at position 8 (e.g., using NBS or Br₂ in DCM) .
  • Chlorination at position 2 : Achieved via electrophilic substitution using Cl₂ gas or SO₂Cl₂ under controlled conditions .
  • Formylation at position 3 : Vilsmeier-Haack reaction (POCl₃/DMF) is standard, but over-formylation must be avoided by monitoring reaction time and temperature .
    Validation: Use TLC (hexane:EtOAc 3:1) to track intermediates. Confirm purity via HPLC (C18 column, 220 nm) and compare retention times with literature .

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or halogen isotope effects. Strategies include:
  • 2D NMR (HSQC, HMBC) : Assign all protons and carbons unambiguously, focusing on the aldehyde proton (δ ~10 ppm) and coupling with adjacent quinoline protons .
  • High-resolution MS : Confirm molecular ion [M+H]⁺ with isotopic pattern matching Br/Cl (m/z 316.94 for C₁₂H₈BrClNO₂⁺) .
  • X-ray crystallography : Definitive structural confirmation if crystalline material is obtainable .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of halogenation in polyhalogenated quinolines like this compound?

  • Methodological Answer : Competing halogenation at positions 2, 3, and 8 can be controlled via:
  • Directing groups : Methoxy at position 7 directs bromination to position 8 (meta-directing effect) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-deficient positions (e.g., Cl at position 2) .
  • Temperature modulation : Lower temperatures (0–5°C) reduce kinetic competition, enhancing selectivity for Cl over Br insertion .
    Case Study: In , intramolecular arylation under PPA catalysis achieved >90% regioselectivity by pre-functionalizing the quinoline core .

Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer : The aldehyde at position 3 is prone to oxidation or nucleophilic attack. To enhance stability/reactivity:
  • Protection : Convert to acetal (e.g., ethylene glycol/H⁺) before Suzuki-Miyaura coupling .
  • Electronic tuning : Electron-withdrawing substituents (Cl, Br) meta to the aldehyde reduce electron density, suppressing undesired side reactions .
  • Catalytic systems : Use Pd(PPh₃)₄ with bulky ligands to minimize aldehyde coordination to the metal center .

Q. What analytical techniques differentiate between positional isomers (e.g., 7-bromo vs. 8-bromo derivatives)?

  • Methodological Answer : Isomeric ambiguity arises in mass spectrometry but can be resolved via:
  • ¹H-¹³C HMBC NMR : Correlate Br/Cl-substituted carbons with adjacent protons. For 8-Br isomers, the methoxy (δ 3.9 ppm) couples with C7 (δ 150 ppm), not C8 .
  • IR spectroscopy : Aldehyde stretching (~1700 cm⁻¹) shifts based on adjacent substituents’ electron effects .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts with <2 ppm deviation from experimental data .

Data Contradiction Analysis

Q. How should researchers address inconsistent yield reports in literature for this compound’s synthesis?

  • Methodological Answer : Yield variations (30–70%) stem from:
  • Purification challenges : Silica gel chromatography often degrades the aldehyde; switch to reverse-phase HPLC or recrystallization (MeOH/H₂O) .
  • Side reactions : Over-oxidation of the aldehyde to carboxylic acid. Add radical scavengers (e.g., BHT) during halogenation .
  • Scale-dependent kinetics : Milligram-scale reactions may require longer times (24–48 hrs) vs. gram-scale (6–12 hrs) due to heat transfer limitations .

Experimental Design Tables

Q. Table 1. Comparison of Halogenation Conditions

HalogenReagentSolventTemp (°C)Yield (%)Selectivity (Position)Reference
BrNBSDCM25658 > 7
ClSO₂Cl₂Toluene80452 > 3

Q. Table 2. Aldehyde Protection Strategies

Protecting GroupReagentStability (Days)Deprotection MethodCoupling Efficiency (%)
AcetalEthylene glycol30H⁺/H₂O85
OximeNH₂OH·HCl14HCl/MeOH70

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